molecular formula C8H15NO2 B6260058 rac-(3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol CAS No. 1339333-92-4

rac-(3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol

Cat. No.: B6260058
CAS No.: 1339333-92-4
M. Wt: 157.2
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Description

rac-(3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol: is a chiral compound that consists of a pyrrolidine ring attached to an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of rac-(3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol typically begins with commercially available starting materials such as pyrrolidine and oxirane derivatives.

    Reaction Conditions: The synthesis involves the nucleophilic ring-opening of an oxirane by pyrrolidine under basic conditions. This reaction is usually carried out in an organic solvent such as tetrahydrofuran or dichloromethane at room temperature.

    Purification: The product is purified using standard techniques such as column chromatography or recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: rac-(3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce various alcohols.

Scientific Research Applications

Chemistry: rac-(3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol is used as a building block in organic synthesis

Biology: In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its chiral nature makes it valuable for studying stereochemistry and chiral recognition processes.

Medicine: The compound has potential applications in medicinal chemistry as a precursor for the synthesis of bioactive molecules. It may be used in the development of new drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in various chemical processes.

Mechanism of Action

The mechanism by which rac-(3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The molecular targets and pathways involved can vary, but typically include interactions with specific proteins or nucleic acids.

Comparison with Similar Compounds

    rac-(3R,4S)-4-(morpholin-1-yl)oxolan-3-ol: Similar structure with a morpholine ring instead of pyrrolidine.

    rac-(3R,4S)-4-(piperidin-1-yl)oxolan-3-ol: Contains a piperidine ring instead of pyrrolidine.

    rac-(3R,4S)-4-(azetidin-1-yl)oxolan-3-ol: Features an azetidine ring in place of pyrrolidine.

Uniqueness: rac-(3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol is unique due to its specific ring structure and chiral centers. This configuration imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

1339333-92-4

Molecular Formula

C8H15NO2

Molecular Weight

157.2

Purity

95

Origin of Product

United States

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